Bnm-III-170: A Deep Dive into its Mechanism of Action for HIV-1 Eradication Strategies
Bnm-III-170: A Deep Dive into its Mechanism of Action for HIV-1 Eradication Strategies
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Bnm-III-170, a small-molecule CD4-mimetic compound with significant potential in HIV-1 therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 research and immunology.
Core Mechanism: Forcing the Locksmith's Hand
Bnm-III-170 acts as a molecular key that mimics the host cell's CD4 receptor, the primary docking site for the Human Immunodeficiency Virus 1 (HIV-1).[1][2] Its primary target is the Phe43 cavity within the gp120 subunit of the viral envelope glycoprotein (Env) trimer.[3][4] By binding to this conserved pocket, Bnm-III-170 induces a critical conformational change in the Env trimer, forcing it from a "closed" to an "open" state.[1][3][4] This "open" conformation is typically only achieved after the virus binds to a CD4 receptor on a host cell.[3][4]
This induced "opening" of the Env trimer is the linchpin of Bnm-III-170's therapeutic potential. In its closed state, the Env trimer effectively shields crucial epitopes from the host's immune system. However, the Bnm-III-170-induced conformational change exposes these previously hidden sites, particularly those recognized by CD4-induced (CD4i) antibodies.[3][4] This unmasking of viral antigens on the surface of infected cells renders them vulnerable to elimination by the host's immune system, primarily through a mechanism known as Antibody-Dependent Cellular Cytotoxicity (ADCC).[3][5]
ADCC is a powerful immune response where Fc-receptor-bearing immune cells, such as Natural Killer (NK) cells and monocytes, recognize and eliminate antibody-coated target cells.[3] By exposing the CD4i antibody binding sites, Bnm-III-170 essentially "paints a target" on HIV-1 infected cells, enabling the immune system to recognize and destroy them.[3][5] This "shock-and-kill" approach, where the latent reservoir is exposed and then eliminated, is a cornerstone of current HIV-1 cure research.[3][4]
Signaling Pathway and Molecular Interactions
The interaction of Bnm-III-170 with the HIV-1 Env trimer initiates a cascade of events leading to immune-mediated clearance of infected cells. The binding to the Phe43 pocket triggers allosteric changes that result in the displacement of the V1V2 loop of gp120 and the formation of a four-stranded bridging sheet, crucial for co-receptor binding.[1] This structural rearrangement is a hallmark of the CD4-bound state and is essential for exposing the binding sites for CD4i antibodies, such as 17b, which targets the co-receptor binding site.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Bnm-III-170.
| Pharmacokinetic Parameters in Rhesus Macaques | |
| Parameter | Value |
| Serum Half-Life | 3 to 6 hours[3][4] |
| Peak Plasma Concentration (3-36 mg/kg SQ) | 1.9–15.3 µg/mL[3] |
| Time to Peak Plasma Concentration | 30 minutes to 2 hours[3] |
| In Vivo Dosing Regimens in SHIV-Infected Rhesus Macaques |
| Regimen |
| 2 x 36 mg/kg daily[3][4] |
| 1 x 24 mg/kg[3][4] |
| 3 x 36 mg/kg every 7 days[3][4] |
| 3 x 36 mg/kg every 3 days[3][4] |
| In Vitro Assay Concentrations | |
| Assay | Concentration |
| BNM-III-170 for ADCC sensitization | 50 µM[5] |
| BNM-III-170 for gp120 shedding (WT HIV-1AD8) | 10 µM[6] |
| BNM-III-170 for infectivity decay assay | 20 µM[7] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro ADCC Assay
This protocol assesses the ability of Bnm-III-170 to sensitize HIV-1 infected cells to ADCC mediated by plasma from individuals with HIV-1.
-
Target Cell Preparation: Primary human CD4+ T cells are activated and infected with an HIV-1 isolate (e.g., JR-CSF).[5]
-
Sensitization: Infected CD4+ T cells are incubated with Bnm-III-170 (e.g., at 50 µM) or a vehicle control (DMSO).[5]
-
Antibody and Effector Cell Addition: Heat-inactivated plasma from HIV-1 positive individuals (or specific CD4i antibodies) and effector cells (e.g., NK cells) are added to the sensitized target cells.[5]
-
Incubation: The co-culture is incubated for a defined period to allow for ADCC to occur.
-
Measurement of Cell Lysis: The percentage of target cell lysis is quantified using a standard assay, such as a lactate dehydrogenase (LDH) release assay or flow cytometry-based methods.
Pharmacokinetic Analysis in Rhesus Macaques
This protocol determines the pharmacokinetic profile of Bnm-III-170 in a non-human primate model.
-
Animal Dosing: Uninfected rhesus macaques receive a single subcutaneous administration of Bnm-III-170 at various doses (e.g., 3-36 mg/kg).[3][4]
-
Blood Sampling: Blood samples are collected at multiple time points post-administration.
-
Plasma Preparation: Plasma is separated from the whole blood by centrifugation.
-
Quantification of Bnm-III-170: The concentration of Bnm-III-170 in plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[3]
-
Data Analysis: Pharmacokinetic parameters, including half-life, peak concentration (Cmax), and time to peak concentration (Tmax), are calculated from the concentration-time data.
Viral Production for In Vitro Studies
This protocol describes the generation of viral stocks for infecting cells in culture.
-
Cell Transfection: 293T cells are co-transfected with an HIV-1 or SHIV proviral construct and a VSV-G-encoding plasmid using the calcium phosphate method.[3]
-
Supernatant Harvest: Two days post-transfection, the cell culture supernatant containing viral particles is harvested.[3]
-
Clarification and Concentration: The supernatant is clarified by low-speed centrifugation and then concentrated by ultracentrifugation over a sucrose cushion.[3]
-
Resuspension and Storage: The viral pellet is resuspended in fresh medium, aliquoted, and stored at -80°C.[3]
-
Titration: The viral stock is titrated on target cells (e.g., primary CD4+ T cells or CEM.NKr cells) to determine the infectious titer.[3]
Conclusion
Bnm-III-170 represents a promising "shock-and-kill" agent that leverages the host's own immune system to target and eliminate HIV-1 infected cells. Its well-defined mechanism of action, centered on inducing a CD4-bound conformation of the Env trimer, provides a strong rationale for its continued development as part of a combination therapy aimed at achieving a functional cure for HIV-1. The data presented in this guide underscore the potent and specific activity of Bnm-III-170 and provide a foundation for future research and clinical translation.
References
- 1. Cryo-EM structures of HIV-1 trimer bound to CD4-mimetics BNM-III-170 and M48U1 adopt a CD4-bound open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BNM-III-170 |CAS:1859189-54-0 Probechem Biochemicals [probechem.com]
- 3. Safety, pharmacokinetics, and biological activity of CD4-mimetic BNM-III-170 in SHIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and biological activity of CD4-mimetic BNM-III-170 in SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating HIV-1 envelope glycoprotein conformation to decrease the HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
